![molecular formula C16H23N3O B7500145 Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone (CP-96,345) is a chemical compound that has been the subject of several scientific studies. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Mecanismo De Acción
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the modulation of dopamine release and synaptic plasticity, and is thought to play a role in reward processing, motivation, and cognition. By blocking the D3 receptor, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone inhibits the downstream signaling pathways that are activated by dopamine, leading to a reduction in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects on dopamine neurotransmission. In animal studies, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to reduce the locomotor activity and stereotypy induced by dopamine agonists, suggesting that it may have antipsychotic-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone as a research tool is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects at high concentrations or in different experimental conditions, which may confound the interpretation of results. Additionally, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone may have limited solubility or stability in certain experimental systems, which may require optimization of the experimental protocol.
Direcciones Futuras
There are several future directions for research on Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone and the dopamine D3 receptor. One area of interest is the development of more selective and potent D3 receptor antagonists, which may have improved therapeutic potential for addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain, anxiety, and neurodegeneration. Finally, the use of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in combination with other pharmacological or behavioral interventions may provide new insights into the mechanisms underlying addiction and other complex behaviors.
Métodos De Síntesis
The synthesis of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 4-(pyridin-4-ylmethyl)piperazine with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with a reagent such as iodine monochloride to form the final product. The yield of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be optimized by controlling the reaction conditions, such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used as a research tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine in animal models, suggesting that the D3 receptor may be a potential target for the treatment of addiction. Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has also been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression, which are associated with dysregulation of dopamine neurotransmission.
Propiedades
IUPAC Name |
cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-3-1-2-4-15)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXXHVDHDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


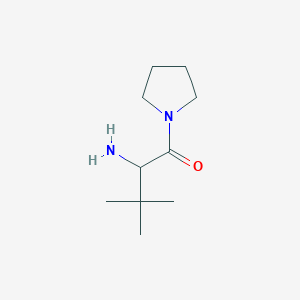

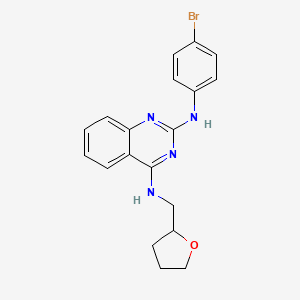
![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
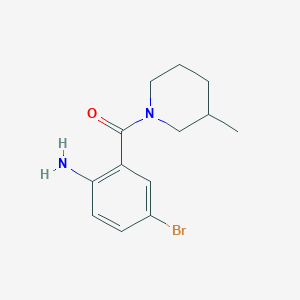
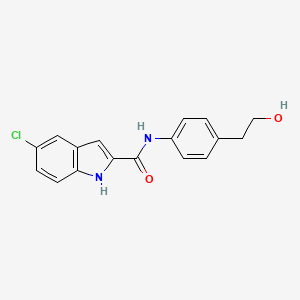
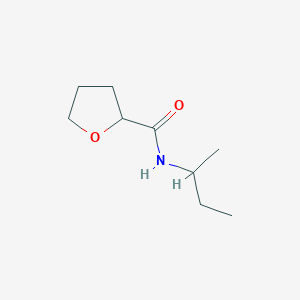
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)